3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a methoxybenzyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylhydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: this compound derivatives with reduced oxadiazole rings.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylhydrazine: A precursor in the synthesis of 3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-amine.
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: Another compound featuring a methoxybenzyl group with different biological activities.
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: A compound with a similar methoxybenzyl group but different core structure
Uniqueness
This compound is unique due to its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other methoxybenzyl derivatives. Its ability to form specific interactions with molecular targets makes it a valuable compound in various research fields .
Properties
CAS No. |
215519-31-6 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
LMAPQGLRNAEMMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)N |
Origin of Product |
United States |
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